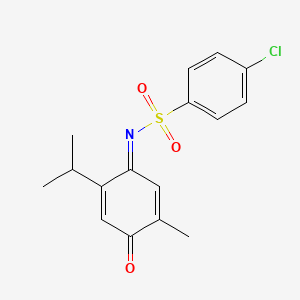![molecular formula C17H13FN2O3 B5798779 5-{2-[(2-fluorobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5798779.png)
5-{2-[(2-fluorobenzyl)oxy]benzylidene}-2,4-imidazolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{2-[(2-fluorobenzyl)oxy]benzylidene}-2,4-imidazolidinedione, commonly known as FGIN-1-27, is a synthetic compound that has been extensively studied for its potential therapeutic applications. FGIN-1-27 is a small molecule that belongs to the class of imidazolidinedione compounds and has been shown to have potent pharmacological effects. In
Mécanisme D'action
The mechanism of action of FGIN-1-27 is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain, including the GABAergic, glutamatergic, and serotonergic systems. FGIN-1-27 has been shown to bind to the benzodiazepine site of the GABA-A receptor, which results in the potentiation of GABAergic neurotransmission. FGIN-1-27 has also been shown to inhibit the reuptake of serotonin and norepinephrine, which results in an increase in the levels of these neurotransmitters in the brain.
Biochemical and Physiological Effects:
FGIN-1-27 has been shown to have various biochemical and physiological effects, including anxiolytic, antidepressant, neuroprotective, and anticancer effects. In animal studies, FGIN-1-27 has been shown to reduce anxiety-like behavior and improve depressive-like behavior. FGIN-1-27 has also been shown to protect against neuronal damage and improve cognitive function in animal models of neurodegenerative diseases. In cancer studies, FGIN-1-27 has been shown to inhibit the growth and proliferation of cancer cells and induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using FGIN-1-27 in lab experiments include its potent pharmacological effects, its well-defined chemical structure, and its availability for purchase from commercial sources. The limitations of using FGIN-1-27 in lab experiments include its relatively high cost, its limited solubility in water, and its potential toxicity at high doses.
Orientations Futures
There are many potential future directions for the research and development of FGIN-1-27. One potential direction is the investigation of FGIN-1-27 as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another potential direction is the investigation of FGIN-1-27 as a potential treatment for anxiety and depression. Additionally, FGIN-1-27 could be further investigated as a potential anticancer agent, either alone or in combination with other drugs. Finally, the development of new analogs of FGIN-1-27 with improved pharmacological properties could also be a potential future direction.
Méthodes De Synthèse
The synthesis of FGIN-1-27 involves the reaction of 2,4-thiazolidinedione with 2-fluorobenzaldehyde in the presence of a base, followed by the reaction of the resulting intermediate with 2-(2-aminophenoxy)benzaldehyde. The final product is obtained after purification using column chromatography. The synthesis of FGIN-1-27 is a multi-step process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
FGIN-1-27 has been extensively studied for its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and oncology. In neurology, FGIN-1-27 has been shown to have neuroprotective effects and has been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In psychiatry, FGIN-1-27 has been shown to have anxiolytic and antidepressant effects and has been investigated as a potential treatment for anxiety and depression. In oncology, FGIN-1-27 has been shown to have anticancer effects and has been investigated as a potential treatment for various types of cancer.
Propriétés
IUPAC Name |
(5E)-5-[[2-[(2-fluorophenyl)methoxy]phenyl]methylidene]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O3/c18-13-7-3-1-6-12(13)10-23-15-8-4-2-5-11(15)9-14-16(21)20-17(22)19-14/h1-9H,10H2,(H2,19,20,21,22)/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZEGEBULCBWMQB-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=CC=C2C=C3C(=O)NC(=O)N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)COC2=CC=CC=C2/C=C/3\C(=O)NC(=O)N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-[[2-[(2-fluorophenyl)methoxy]phenyl]methylidene]imidazolidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-3-[(4-phenyl-1-piperidinyl)methyl]-1,3-dihydro-2H-benzimidazole-2-thione](/img/structure/B5798703.png)
![methyl {5-[(4-phenyl-1-piperidinyl)methyl]-1,3-thiazol-2-yl}carbamate](/img/structure/B5798705.png)
![N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide](/img/structure/B5798707.png)
![3-{[(4-phenoxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5798710.png)
![2-chlorobenzaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone](/img/structure/B5798714.png)

![2-[2-(2-furyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethylethanamine](/img/structure/B5798735.png)
![N'-{[2-(4-methoxyphenyl)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5798737.png)
![4-oxo-2-(2-pyridinylthio)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B5798746.png)

![methyl [4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)phenoxy]acetate](/img/structure/B5798772.png)
![4-[5-(4-ethylphenoxy)-1H-tetrazol-1-yl]benzamide](/img/structure/B5798775.png)
![N'-({5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-2-furyl}methylene)-3-(3-nitro-1H-pyrazol-1-yl)propanohydrazide](/img/structure/B5798790.png)
